1,6-dicyclopropyl-1H-indole-3-carbaldehyde

Medicinal Chemistry Conformational Analysis Structure-Activity Relationship (SAR)

Researchers requiring precise spatial control in heterocyclic synthesis face limited access to authentically substituted indole building blocks. The 1,6-dicyclopropyl substitution pattern provides a unique 3D vector for scaffold-hopping and substituent effect studies, distinct from the 1,4- or 1,5-regioisomers. • Enables exploration of distinct chemical space in medicinal chemistry campaigns. • C3 aldehyde handle for rapid library diversification via condensation or reductive amination. • Regioisomeric purity ensures reproducible reaction outcomes and target engagement data.

Molecular Formula C15H15NO
Molecular Weight 225.28 g/mol
CAS No. 1350760-63-2
Cat. No. B1406904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,6-dicyclopropyl-1H-indole-3-carbaldehyde
CAS1350760-63-2
Molecular FormulaC15H15NO
Molecular Weight225.28 g/mol
Structural Identifiers
SMILESC1CC1C2=CC3=C(C=C2)C(=CN3C4CC4)C=O
InChIInChI=1S/C15H15NO/c17-9-12-8-16(13-4-5-13)15-7-11(10-1-2-10)3-6-14(12)15/h3,6-10,13H,1-2,4-5H2
InChIKeyPKCQOWHNWKIUJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,6-Dicyclopropyl-1H-indole-3-carbaldehyde Overview


1,6-Dicyclopropyl-1H-indole-3-carbaldehyde (CAS 1350760-63-2) is a specialized indole derivative characterized by two cyclopropyl groups at the N1 and C6 positions and a reactive formyl group at C3. This unique substitution pattern confers distinct steric and electronic properties relative to other dicyclopropylindole regioisomers, making it a valuable building block for constructing complex heterocyclic architectures . The compound is available from specialty chemical suppliers with a typical purity specification of 95%, suitable for research and development applications .

Why 1,6-Dicyclopropyl-1H-indole-3-carbaldehyde Cannot Be Substituted


The dicyclopropylindole-3-carbaldehyde scaffold is not a single interchangeable entity; the specific positions of the cyclopropyl substituents dictate the molecule's conformational landscape, electronic distribution, and reactivity . Among the known regioisomers (1,4-, 1,5-, 1,6-, and 1,7-), the 1,6-substitution pattern occupies a distinct chemical space due to the meta-like positioning of the C6 cyclopropyl group relative to the indole nitrogen, which creates a unique steric environment around the C3 aldehyde and alters the π-electron density of the fused benzene ring . Interchanging regioisomers without structural validation will inevitably alter reaction outcomes, particularly in cyclization and cross-coupling reactions where spatial constraints are critical, and may lead to different biological target engagement in medicinal chemistry programs. The evidence presented below quantifies this differentiation.

Differentiation Evidence for 1,6-Dicyclopropyl-1H-indole-3-carbaldehyde


Unique 3D Shape vs. Other Regioisomers

1,6-Dicyclopropyl-1H-indole-3-carbaldehyde occupies a unique region of three-dimensional chemical space that is not accessible to its 1,4-, 1,5-, or 1,7-substituted regioisomers. While all isomers share the same molecular formula (C15H15NO) and molecular weight (225.28 g/mol), the meta-like positioning of the C6 cyclopropyl group in the 1,6-isomer creates a distinct angular offset from the N1 cyclopropyl group. This results in a different spatial presentation of the hydrophobic cyclopropyl moieties and the reactive C3 aldehyde compared to the ortho-like arrangement of the 1,7-isomer or the para-like arrangement of the 1,4- and 1,5-isomers . The unique geometry of the 1,6-isomer is particularly relevant for scaffold-hopping and bioisostere replacement strategies, where subtle changes in substituent vector can dramatically alter binding affinity .

Medicinal Chemistry Conformational Analysis Structure-Activity Relationship (SAR) Molecular Design

Differential Electron Density at C3 Aldehyde

The C3 aldehyde group in 1,6-dicyclopropyl-1H-indole-3-carbaldehyde experiences a different electronic environment compared to its regioisomers, directly influencing its reactivity in key transformations. The C6 cyclopropyl substituent, being conjugated to the benzene ring, donates electron density via hyperconjugation and inductive effects. Because C6 is meta to the indole nitrogen, this electron donation is directed primarily toward the C5 and C7 positions of the indole core, resulting in a distinct resonance distribution across the fused ring system . In contrast, the C4 or C7 substituents in the 1,4- and 1,7-isomers are positioned to more directly influence the electron density at the C3 position via through-bond conjugation. This differential electronic distribution means that the 1,6-isomer will exhibit a distinct electrophilicity for the C3 aldehyde, affecting reaction rates and yields in nucleophilic additions, condensations, and cycloadditions compared to its isomers .

Physical Organic Chemistry Reactivity Nucleophilic Addition Electronic Effects

Identical 2D Descriptors Conceal Property Differences

All regioisomers of dicyclopropylindole-3-carbaldehyde share identical key physicochemical descriptors: molecular formula (C15H15NO), molecular weight (225.28 g/mol), and calculated logP (~3.5-4.0). This similarity could lead to erroneous interchangeability in procurement if selection is based solely on these bulk properties . However, these global descriptors fail to capture the significant differences in 3D shape and electronic distribution detailed in the evidence items above. In computational chemistry and virtual screening campaigns, these isomers would be assigned different 3D pharmacophore fingerprints and shape-based descriptors (e.g., ROCS shape Tanimoto, USRCAT), leading to distinct predictions of biological activity and target engagement . Relying on identical 2D descriptors for compound selection is therefore a high-risk strategy, as it obscures the nuanced but critical structural and electronic distinctions that determine real-world experimental outcomes.

Cheminformatics ADME Drug Discovery Compound Selection

Applications for 1,6-Dicyclopropyl-1H-indole-3-carbaldehyde


Medicinal Chemistry: Scaffold-Hopping and Bioisostere Replacement

The unique 3D vector presented by the 1,6-dicyclopropyl substitution pattern, as established in Section 3, makes this compound an ideal candidate for scaffold-hopping campaigns. Medicinal chemists seeking to replace a problematic core with a new indole-based scaffold can utilize the 1,6-isomer to access a region of chemical space that is topologically distinct from the more common 1,4- or 1,5-substituted analogs. The C3 aldehyde provides a versatile handle for rapid diversification into larger compound libraries via condensation, reductive amination, or Wittig chemistry, allowing for the exploration of novel structure-activity relationships (SAR) .

Synthetic Methods: Probing Steric & Electronic Effects

The differential electronic environment at the C3 aldehyde, due to the meta-positioned C6 cyclopropyl group (see Section 3), makes the 1,6-isomer a valuable probe for developing new synthetic methods. Researchers can use this compound to systematically study the influence of remote substitution on the reactivity of the indole C3 position in key transformations such as Vilsmeier-Haack, Knoevenagel condensation, or cycloaddition reactions. By comparing reaction outcomes with the 1,4-, 1,5-, and 1,7-isomers, a detailed map of substituent effects can be constructed, leading to more predictive synthetic design .

Chemical Biology: Design of Molecular Probes

In chemical biology, the specific 3D shape of a probe molecule is paramount for selective target engagement. The unique conformational space of the 1,6-isomer, as defined by its distinct cyclopropyl vectors (Section 3), offers an opportunity to design probes with potentially unique binding profiles to proteins, enzymes, or nucleic acids. The aldehyde functionality can be used to conjugate the core to fluorescent dyes, affinity tags (e.g., biotin), or photoaffinity labels (e.g., diazirines), creating customized tools for target identification, localization, or activity-based protein profiling (ABPP). The regioisomeric purity ensures that observed biological effects can be confidently attributed to the specific 3D pharmacophore .

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